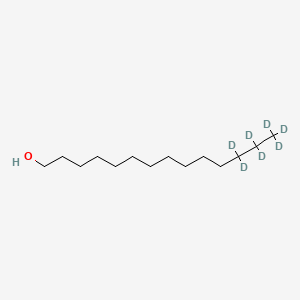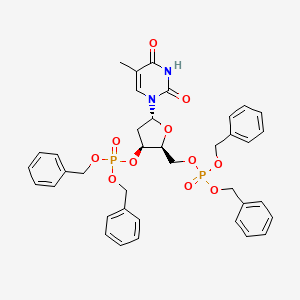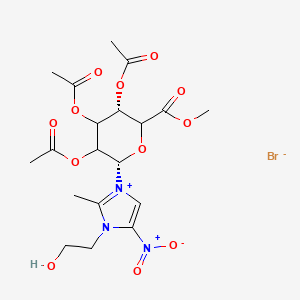
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate is a complex organic compound with a unique structure. It belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. This compound is characterized by its dioxolane ring, which is substituted with methyl and prop-1-en-2-yl groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dioxolane precursor, which is reacted with methyl and prop-1-en-2-yl substituents in the presence of a catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods may also include purification steps such as distillation or crystallization to achieve the required product specifications .
化学反応の分析
Types of Reactions
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a potential drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in the development of new medications.
作用機序
The mechanism of action of (4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects and applications .
特性
分子式 |
C19H26BrN3O12 |
|---|---|
分子量 |
568.3 g/mol |
IUPAC名 |
methyl (3S,6S)-3,4,5-triacetyloxy-6-[3-(2-hydroxyethyl)-2-methyl-4-nitroimidazol-1-ium-1-yl]oxane-2-carboxylate;bromide |
InChI |
InChI=1S/C19H26N3O12.BrH/c1-9-20(6-7-23)13(22(28)29)8-21(9)18-16(33-12(4)26)14(31-10(2)24)15(32-11(3)25)17(34-18)19(27)30-5;/h8,14-18,23H,6-7H2,1-5H3;1H/q+1;/p-1/t14?,15-,16?,17?,18-;/m0./s1 |
InChIキー |
OXRIQQFSZJWFHT-QSCXCIALSA-M |
異性体SMILES |
CC1=[N+](C=C(N1CCO)[N+](=O)[O-])[C@@H]2C(C([C@@H](C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
正規SMILES |
CC1=[N+](C=C(N1CCO)[N+](=O)[O-])C2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


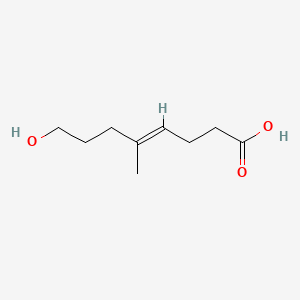
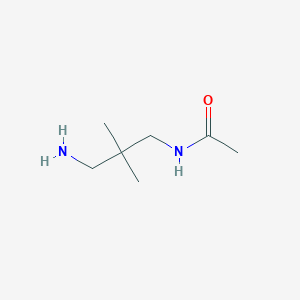
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
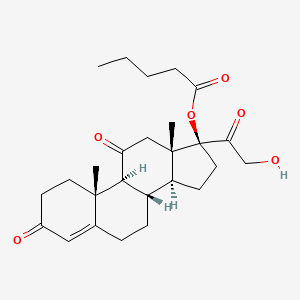
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
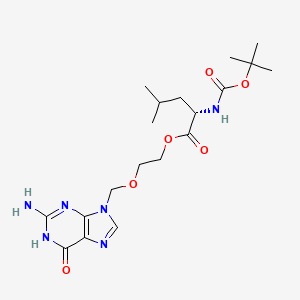


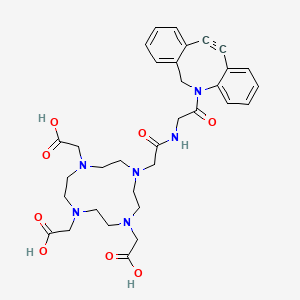

![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
